Methyl 3-((3-bromophenyl)amino)propanoate Methyl 3-((3-bromophenyl)amino)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20436238
InChI: InChI=1S/C10H12BrNO2/c1-14-10(13)5-6-12-9-4-2-3-8(11)7-9/h2-4,7,12H,5-6H2,1H3
SMILES:
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11 g/mol

Methyl 3-((3-bromophenyl)amino)propanoate

CAS No.:

Cat. No.: VC20436238

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-((3-bromophenyl)amino)propanoate -

Specification

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
IUPAC Name methyl 3-(3-bromoanilino)propanoate
Standard InChI InChI=1S/C10H12BrNO2/c1-14-10(13)5-6-12-9-4-2-3-8(11)7-9/h2-4,7,12H,5-6H2,1H3
Standard InChI Key YOVVYJHSIKLSCQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCNC1=CC(=CC=C1)Br

Introduction

Chemical Identity

PropertyDetails
IUPAC NameMethyl 3-((3-bromophenyl)amino)propanoate
Molecular FormulaC11H14BrNO2
Molecular Weight258.14 g/mol
CAS NumberNot explicitly listed in sources
StructureContains a bromophenyl group attached to an amino-propanoate moiety

This compound is characterized by the presence of a bromine atom on the phenyl ring, which enhances its reactivity, and an amino group that facilitates interactions with biological targets .

Synthesis

The synthesis of methyl 3-((3-bromophenyl)amino)propanoate typically involves multi-step reactions. A general strategy includes:

  • Formation of the bromophenyl precursor.

  • Amination to introduce the amino group.

  • Esterification to form the methyl propanoate moiety.

These steps allow for the introduction of functional groups, enhancing the compound's versatility for further chemical transformations.

Medicinal Chemistry

Methyl 3-((3-bromophenyl)amino)propanoate has been studied for its potential pharmacological applications:

  • It serves as a lead structure for developing therapeutic agents due to its ability to interact with biological targets.

  • Preliminary studies suggest interactions with proteins or enzymes, modulating their activity .

Synthetic Chemistry

The compound's structure makes it a valuable intermediate in organic synthesis:

  • The bromine atom allows for cross-coupling reactions.

  • The amino group facilitates derivatization into various functional molecules.

Comparison with Related Compounds

To better understand its uniqueness, here is a comparison with similar compounds:

Compound NameChemical FormulaUnique Features
Methyl 3-(4-bromophenyl)propanoateC11H14BrO2Lacks an amino group
Methyl 2-(3-bromobenzyl)acetateC11H13BrO2Contains an acetate group instead of propanoate
Methyl 3-amino-3-(4-bromophenyl)propanoateC11H14BrNO2Different substitution pattern on phenyl ring

Methyl 3-((3-bromophenyl)amino)propanoate is distinct due to the specific position of the bromine atom and the presence of both bromine and amino groups, which confer unique chemical and biological properties.

Research Findings

Recent studies have highlighted several key aspects:

  • The compound's potential as a pharmacological agent has been explored through molecular docking simulations and interaction studies.

  • Its structural features make it a promising candidate for drug discovery pipelines.

  • Techniques such as surface plasmon resonance are employed to study its interactions with biological systems.

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